molecular formula C8H8FNO B1375701 1-(5-Fluoropyridin-2-yl)propan-1-one CAS No. 1443980-80-0

1-(5-Fluoropyridin-2-yl)propan-1-one

Cat. No.: B1375701
CAS No.: 1443980-80-0
M. Wt: 153.15 g/mol
InChI Key: ISOUOXUJXKRQBQ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H8FNO It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyridine with propanone under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-fluoropyridin-2-yl)propan-1-ol.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: 1-(5-Fluoropyridin-2-yl)propan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)propan-1-one can be compared with other fluorinated pyridine derivatives, such as:

  • 1-(3-Fluoropyridin-2-yl)propan-1-one
  • 1-(4-Fluoropyridin-2-yl)propan-1-one

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The position of the fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific properties and applications.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOUOXUJXKRQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-80-0
Record name 1-(5-fluoropyridin-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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